molecular formula C12H12N2O2 B1339520 4-(Morpholine-4-carbonyl)benzonitrile CAS No. 87294-97-1

4-(Morpholine-4-carbonyl)benzonitrile

Cat. No. B1339520
CAS RN: 87294-97-1
M. Wt: 216.24 g/mol
InChI Key: YAKOUCKNNNLXIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Morpholine-4-carbonyl)benzonitrile involves various chemical reactions. For instance, the Willgerodt-Kindler reaction of acetophenone led to the unexpected formation of 4-(benzoylthiocarbonyl)morpholine . Another study

Scientific Research Applications

  • Antitumor Activity

    • A derivative of 4-(Morpholine-4-carbonyl)benzonitrile, specifically 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, was synthesized and studied for its antitumor properties. It showed inhibition of the proliferation of some cancer cell lines (Lu et al., 2018).
  • Crystallographic Studies

    • The molecular and crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile was investigated, revealing intramolecular hydrogen bonding and interactions forming specific ring motifs and chains (Fun et al., 2011).
  • Chemical Synthesis and Transformation

    • A study on the pyrolysis of 4-aryl-5-morpholino-v-triazolines resulted in the production of morpholinopyrroles, suggesting a novel reaction mechanism and transformation pathway (Pocar et al., 1998).
  • Heterocyclic Synthesis

    • In heterocyclic synthesis, compounds like benzylcyanide and 4-nitrobenzylcyanide were reacted with triethyl orthoformate and morpholine, leading to the creation of 2-aryl-2-morpholinylacrylonitriles, which are precursors for 4-aminopyrazoles (Medrasi et al., 2013).
  • Pharmaceutical Synthesis

    • A new synthesis route for Fomocaine, a local anesthetic, was reported, starting from 4-phenoxy-methyl-benzonitrile and involving morpholine, highlighting its role in pharmaceutical synthesis (Oelschläger et al., 1977).
  • Willgerodt-Kindler Reaction Studies

    • The Willgerodt-Kindler reaction involving acetophenone was studied, leading to the unexpected formation of 4-(benzoylthiocarbonyl)morpholine, providing insights into the reaction mechanisms (Liu et al., 2006).
  • Antidepressant Synthesis

    • Befol, an antidepressant, was synthesized through a process involving 4-Chloro-N-(3-chloropropyl)benzamide and morpholine, demonstrating the chemical's role in the synthesis of psychiatric medication (Donskaya et al., 2004).

Safety And Hazards

The safety information for this compound includes hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(morpholine-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOUCKNNNLXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581760
Record name 4-(Morpholine-4-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholine-4-carbonyl)benzonitrile

CAS RN

87294-97-1
Record name 4-(Morpholine-4-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholine-4-carbonyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Cederbalk, M Lysén, J Kehler, JL Kristensen - Tetrahedron, 2017 - Elsevier
Morpholine amides are cheap and safe alternative to Weinreb amides as acylating agents of organometallic species. Herein, the in-situ lithiation/borylation of 18 ortho- meta- and para-…
Number of citations: 5 www.sciencedirect.com
XF Wang, SS Yu, C Wang, D Xue, J Xiao - Organic & Biomolecular …, 2016 - pubs.rsc.org
A novel and efficient protocol for the synthesis of amides is reported which employs a BODIPY catalyzed oxidative amidation reaction between aromatic aldehydes and amines under …
Number of citations: 68 pubs.rsc.org
S Srinivas Kotha, S Badigenchala… - Advanced Synthesis & …, 2015 - Wiley Online Library
An efficient, green and first catalytic process has been developed for the direct synthesis of amides from readily available petroleum by‐products (methylarenes) and amines using an …
Number of citations: 27 onlinelibrary.wiley.com
T Rerkrachaneekorn - 2020 - digital.car.chula.ac.th
Conventional synthesis of amide involves the use of harsh condition, strong oxidizing agents, high value metal catalysts or multiple step synthesis of starting materials. To overcome …
Number of citations: 0 digital.car.chula.ac.th
Z Wu - 2018 - ideals.illinois.edu
Nitrogen-containing organic molecules with adjacent stereocenters represent one of the most common motifs in modern pharmaceuticals and agrochemicals. Therefore, there have …
Number of citations: 0 www.ideals.illinois.edu
Z Chen, X Wen, W Zheng, R He, D Chen… - The Journal of …, 2020 - ACS Publications
Cu-catalyzed domino decyanation and cyanation reaction of acyl cyanides with amines or alcohols have been developed. The cyano sources were generated in situ via C–CN …
Number of citations: 10 pubs.acs.org

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